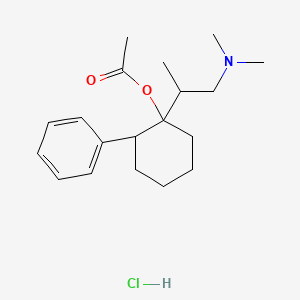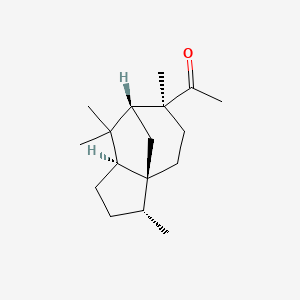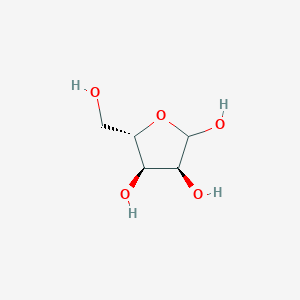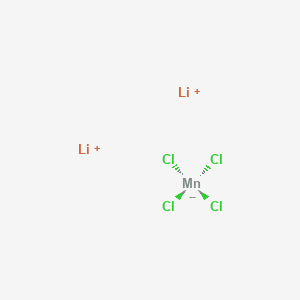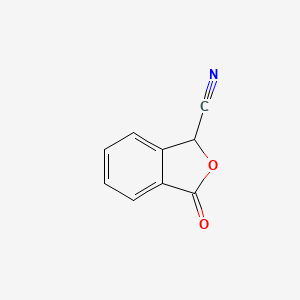
氰基邻苯二甲酸内酯
描述
Cyanophthalide, also known as 5-Cyanophthalide, is a chemical compound with the molecular formula C9H5NO2 . It has a molecular weight of 159.14 g/mol . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
Cyanophthalide can be synthesized from phthalimide through a series of reactions including nitration, reduction, carbonyl, and Sandmeyer reaction . Another method involves starting from 5-carboxyphthalide which is converted into the corresponding acylochloride. The latter is then reacted with hydroxylamine to produce the corresponding hydroxamyl phthalide, which is subsequently subjected to a dehydration reaction to produce 5-cyanophthalide .
Molecular Structure Analysis
The IUPAC name for Cyanophthalide is 1-oxo-3H-2-benzofuran-5-carbonitrile . The InChI string is InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2 . The Canonical SMILES string is C1C2=C(C=CC(=C2)C#N)C(=O)O1 .
Chemical Reactions Analysis
The process of synthesizing Cyanophthalide involves several chemical reactions. Starting from 5-carboxyphthalide, it is converted into the corresponding acylochloride. This is then reacted with hydroxylamine to produce the corresponding hydroxamyl phthalide. Finally, a dehydration reaction is carried out to produce 5-cyanophthalide .
Physical And Chemical Properties Analysis
Cyanophthalide has a molecular weight of 159.14 g/mol . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 159.032028402 g/mol . It has a rotatable bond count of 0 .
科学研究应用
氰基邻苯二甲酸内酯的替代合成方法
氰基邻苯二甲酸内酯是某些抗抑郁药(如西酞普兰)制备中的关键合成中间体。已经开发出一种 5-氰基邻苯二甲酸内酯的替代合成方法,提供了一个三步过程,避免使用对环境有害的氰化物 (米凯利等人,2001 年)。
药物和抗病毒应用
2-氮杂-1-氰基-4-羟基蒽醌等意想不到的化合物(源自 2-烷基吡啶-3-酮的邻苯二甲酸内酯环化)在抗病毒应用中显示出潜力,尤其针对爱泼斯坦-巴尔病毒早期抗原 (EBV-EA) 和作为抗菌剂。这些化合物中的氰基部分来自 3-氰基邻苯二甲酸内酯 (克拉森斯等人,2007 年)。
化学合成和碳经济
3-氰基邻苯二甲酸内酯与丙二烯羧酸酯反应生成萘[b]呋喃酮。此过程保持碳经济,意味着反应过程中没有碳损失。这种效率对于可持续的化学合成过程非常重要 (贾纳和马尔,2018 年)。
聚合物和材料科学
氰基邻苯二甲酸内酯衍生物已用于芳香族聚酰胺的合成。这些聚合物含有邻苯二嗪酮部分和氰基,在材料科学和工程领域显示出作为耐热和可加工材料的潜力 (于等人,2009 年)。
环境应用
在环境科学中,氰基邻苯二甲酸内酯衍生物因其在处理受氰基污染的废水中的作用而受到研究。例如,含有两个氰基的邻苯二甲腈 (IPN) 废水已成功地使用生物方法和固定有效的偶联微生物进行处理 (张等人,2011 年)。
安全和危害
未来方向
属性
IUPAC Name |
3-oxo-1H-2-benzofuran-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVIZQHTBRFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454560 | |
| Record name | cyanophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanophthalide | |
CAS RN |
27613-27-0 | |
| Record name | cyanophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-(3H)-isobenzofurnone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-cyanophthalide in organic synthesis?
A1: 3-Cyanophthalide is a highly versatile building block in organic synthesis, particularly for constructing complex polycyclic aromatic compounds. Its significance stems from its ability to undergo Hauser-Kraus annulation, a reaction where its anion reacts with a Michael acceptor, followed by cyclization and expulsion of the cyano group, forming a new aromatic ring. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the Hauser-Kraus annulation and its applications with cyanophthalides?
A2: The Hauser-Kraus annulation, pioneered by Hauser et al. and Kraus et al., utilizes the nucleophilic character of the cyanophthalide anion. This anion attacks the β-position of α,β-unsaturated carbonyl compounds (Michael acceptors), leading to Michael addition. Subsequent intramolecular cyclization and elimination of the cyanide group yield highly functionalized linear fused aromatics or hydroaromatics. This method has proven invaluable in synthesizing natural products like anthraquinones, which display a broad spectrum of biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What alternative reagents can be used in place of 3-cyanophthalide in annulation reactions?
A3: While 3-cyanophthalide is widely employed, 3-(phenylsulfonyl)phthalide offers an alternative for phthalide annulation reactions. The choice between the two often depends on the specific substrate and desired reaction conditions. Researchers have explored the reactivity and selectivity of both reagents in various synthetic applications. []
Q4: Are there any regioselective challenges associated with the Hauser-Kraus annulation?
A4: Yes, achieving regiocontrol in Hauser-Kraus annulations, particularly with substituted phthalides and quinone monoacetals, can be challenging. The substituents on both reactants influence the reaction outcome. Researchers have observed that reactions employing 3-cyanophthalide anions generally result in higher yields of condensed products compared to those using 3-phenylsulfonylphthalides. []
Q5: What are some innovative synthetic approaches for preparing cyanophthalides?
A5: Several efficient methods exist for synthesizing cyanophthalides, including:
- Dehydration of Cyanohydrins: This method involves converting 3-hydroxyphthalides to their corresponding cyanohydrins, followed by dehydration using reagents like dicyclohexylcarbodiimide (DCC), leading to high yields of 3-cyanophthalides and their derivatives. []
- Direct Conversion of Phthalaldehydic Acids: Trimethylsilyl cyanide (TMSCN), in conjunction with PhI(OAc)2 and BF3.OEt2, enables the direct transformation of phthalaldehydic acids into 3-cyanophthalides at room temperature. This method tolerates various substituents on the substrates, including 2-formylbenzamides. [, ]
Q6: How are cyanophthalides employed in the synthesis of naturally occurring anthraquinones?
A6: Cyanophthalides serve as key building blocks for assembling the anthraquinone core structure found in various natural products. Researchers utilize Hauser-Kraus annulations of cyanophthalides with appropriately substituted cyclohexadienones to access diversely substituted anthraquinones. This strategy has been successfully employed in the synthesis of naturally occurring bromorhodocomatulins, highlighting the versatility of cyanophthalides in accessing complex natural product scaffolds. []
Q7: Beyond anthraquinones, what other classes of natural products can be synthesized using cyanophthalides?
A7: Cyanophthalides have proven valuable in synthesizing various natural products beyond anthraquinones, including:
- Arylnaphthalene Lactones: These compounds, including diphyllin, justicidin A, and taiwanin E, exhibit diverse biological activities. Researchers have developed a general synthetic strategy using Hauser-Kraus annulation of cyanophthalides with subsequent Suzuki-Miyaura cross-couplings to access this important class of natural products. []
- Naphtho[b]furanones: These molecules are accessible through an efficient, carbon-conserved synthesis involving the anionic annulation of 3-cyanophthalides with allene carboxylates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



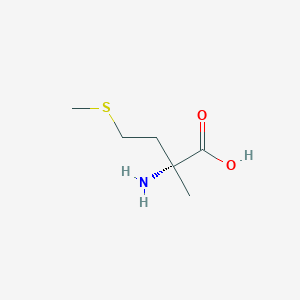
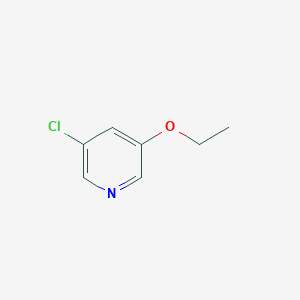

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine](/img/structure/B1624810.png)
![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)
![3-Phenyl-1-(pyridin-2-yl)[1]benzofuro[3,2-c]pyridine](/img/structure/B1624812.png)

![8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol](/img/structure/B1624817.png)
